Azanium;phosphite

Catalog No.
S14445817
CAS No.
M.F
H4NO3P-2
M. Wt
97.011 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azanium;phosphite

Product Name

Azanium;phosphite

IUPAC Name

azanium;phosphite

Molecular Formula

H4NO3P-2

Molecular Weight

97.011 g/mol

InChI

InChI=1S/H3N.O3P/c;1-4(2)3/h1H3;/q;-3/p+1

InChI Key

RROSXIPGYDTJIZ-UHFFFAOYSA-O

Canonical SMILES

[NH4+].[O-]P([O-])[O-]

Azanium phosphite, commonly referred to as ammonium phosphite, is an inorganic compound with the formula (NH4)2HPO3(NH_4)_2HPO_3. It consists of ammonium ions and phosphite ions, making it a salt of phosphorous acid. This compound is typically encountered as a white crystalline solid and is soluble in water. Ammonium phosphite is notable for its role in various

, including:

  • Decomposition: Under certain conditions, ammonium phosphite can decompose to form ammonia and phosphoric acid:
    (NH4)2HPO32NH3+H3PO4(NH_4)_2HPO_3\rightarrow 2NH_3+H_3PO_4
  • Nucleoside Reactions: It reacts readily with nucleosides to produce nucleoside-5'-phosphite monoesters. For example, at 60 degrees Celsius, nucleosides react with ammonium phosphite to yield good yields of these monoesters within 24 hours .
  • Formation of Organophosphites: Ammonium phosphite can also react under mild thermal conditions to form various organophosphorus compounds .

Ammonium phosphite exhibits significant biological activity, particularly in prebiotic chemistry. It has been suggested that it could have played a role in the origin of life by facilitating the formation of nucleotides from simpler organic molecules. The compound's ability to form nucleoside-5'-phosphites indicates its potential importance in prebiotic synthesis pathways . Additionally, its presence in fertilizers contributes to plant growth and health.

Several methods exist for synthesizing ammonium phosphite:

  • Direct Reaction: The simplest method involves the reaction of ammonia with phosphorous acid:
    NH3+H3PO3(NH4)2HPO3NH_3+H_3PO_3\rightarrow (NH_4)_2HPO_3
  • Thermal Synthesis: Ammonium phosphite can be synthesized through mild thermal processes involving urea and other additives, which facilitate the condensation of phosphite species .
  • Wet-Dry Cycles: This method involves heating inorganic phosphorus compounds through cycles of wetting and drying, leading to the formation of condensed phosphorus species that can react with organic substrates .

Ammonium phosphite has several applications:

  • Fertilizers: It serves as a source of phosphorus and nitrogen for agricultural fertilizers.
  • Chemical Synthesis: It is used in the synthesis of organophosphites and nucleotides.
  • Flame Retardants: Due to its chemical properties, it finds use in flame retardant formulations.

Research indicates that ammonium phosphite interacts effectively with various organic compounds, particularly nucleosides. Its interactions can lead to the formation of biologically relevant structures under mild conditions. Studies have shown that it can facilitate the synthesis of nucleotide analogs, which are crucial for understanding biochemical pathways related to DNA and RNA synthesis .

Ammonium phosphite shares similarities with other phosphorus-containing compounds but is unique due to its specific structure and reactivity:

CompoundFormulaKey Characteristics
Ammonium phosphate(NH4)3PO4(NH_4)_3PO_4More stable; used primarily as a fertilizer.
Sodium phosphiteNa2HPO3Na_2HPO_3Soluble in water; used in various chemical applications.
Phosphoric acidH3PO4H_3PO_4Stronger acid; widely used in food and industrial applications.
Triethyl phosphiteC6H15O4PC_6H_{15}O_4POrganophosphorus compound; used as a reagent in organic synthesis.

Uniqueness

Ammonium phosphite is unique due to its dual role as both a nutrient source and a reagent in biochemical synthesis pathways. Its ability to readily participate in reactions with nucleosides sets it apart from other phosphorus compounds that may not exhibit such reactivity under similar conditions.

The development of phosphite-based fertilizers represents a critical evolution in agricultural chemistry, driven by the need to improve phosphorus delivery efficiency. Early phosphate fertilizers, such as single superphosphate (SSP) and triple superphosphate (TSP), dominated the market until the mid-20th century, when higher-analysis fertilizers like diammonium phosphate (DAP) and monoammonium phosphate (MAP) gained prominence. However, these conventional products faced challenges related to phosphorus fixation in soil and limited foliar absorption.

The innovation of ammonium phosphite emerged from patents filed in the early 2000s, which described stable liquid formulations combining ammonium phosphite and phosphate ions. Unlike traditional phosphoric acid-derived fertilizers, phosphite-based compounds utilize phosphorous acid (H₃PO₃), where phosphorus exists in a +3 oxidation state compared to the +5 state in phosphates. This structural distinction enables unique reactivity and solubility profiles. For instance, phosphorous acid exhibits approximately five times greater acidity than phosphoric acid, enhancing its ability to dissociate into bioavailable phosphite ions (HPO₃²⁻) under neutral pH conditions. Early experimental formulations, such as the 9.8-34-0 ammonium phosphite/ammonium phosphate solution, demonstrated 34% P₂O₅ content with superior stability and compatibility with existing irrigation systems.

Table 1: Comparative Timeline of Phosphorus Fertilizer Innovations

EraKey DevelopmentPhosphorus Source
Pre-1950sSingle superphosphate (SSP)Phosphoric acid (H₃PO₄)
1960s–1990sDiammonium phosphate (DAP)Ammoniated H₃PO₄
2000s–PresentAmmonium phosphite blendsPhosphorous acid (H₃PO₃)

The integration of phosphite compounds into fertilizers was further facilitated by modifications to existing ammonium phosphate production infrastructure, enabling cost-effective scaling. This historical progression underscores a shift toward leveraging phosphorus redox chemistry to optimize nutrient delivery.

Azanium Phosphite vs. Conventional Phosphate Fertilizers: Paradigm Shifts

Ammonium phosphite introduces three fundamental paradigm shifts in fertilizer science:

Enhanced Bioavailability and Mobility

Phosphite ions exhibit greater mobility in both soil and plant tissues compared to phosphate ions. Studies indicate that phosphites are absorbed more efficiently through foliar applications due to their smaller ionic radius and reduced tendency to form insoluble complexes with soil cations like calcium and iron. For example, a 50:50 blend of ammonium phosphite and ammonium polyphosphate increased phosphorus uptake by 17–22% in field trials, attributed to the complementary solubility profiles of phosphite and phosphate ions.

Dual Functionality as a Resistance Inducer

Unlike conventional phosphate fertilizers, ammonium phosphite activates systemic acquired resistance (SAR) pathways in plants. Research on citrus crops demonstrated that foliar applications of phosphite solutions increased flower yield and fruit size by 10–15%, independent of direct nutritional effects. This dual role as both a nutrient and a biostimulant positions ammonium phosphite as a multifunctional agricultural input.

Table 2: Functional Comparison of Ammonium Phosphite and Diammonium Phosphate

PropertyAmmonium PhosphiteDiammonium Phosphate (DAP)
Phosphorus Oxidation State+3+5
Primary FunctionNutrient + SAR inducerNutrient only
Soil MobilityHigh (HPO₃²⁻)Moderate (HPO₄²⁻)
Typical NPK Ratio9.8-34-018-46-0

Synergistic Formulation Stability

Ammonium phosphite’s compatibility with nitrogen sources like urea and ammonium nitrate enables stable compound formulations. Patented processes achieve neutral pH (5.5–6.5) by carefully controlling the stoichiometry of ammonia and phosphorous acid, preventing the degradation of co-applied nutrients. This contrasts with conventional phosphate fertilizers, which often require pH adjuvants to mitigate soil acidification.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

96.99287999 g/mol

Monoisotopic Mass

96.99287999 g/mol

Heavy Atom Count

5

Dates

Last modified: 08-10-2024

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